Cas no 489-52-1 (2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE)
2-Acetamido-2-desoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose ist ein komplexes Kohlenhydratderivat, das strukturell als Disaccharid mit einer N-Acetylglucosamin- und einer Galactose-Einheit charakterisiert ist. Diese Verbindung zeichnet sich durch ihre spezifische glycosidische Bindung (β-1,3-Verknüpfung) aus, die in biologischen Systemen eine wichtige Rolle spielt. Aufgrund ihrer strukturellen Ähnlichkeit zu natürlichen Glykanen eignet sie sich besonders für biochemische Studien, insbesondere zur Erforschung von Glykosylierungsprozessen und Kohlenhydrat-Protein-Wechselwirkungen. Die hohe Reinheit und definierte Struktur machen sie zu einem wertvollen Referenzstandard in der Glykobiologie. Ihre chemische Stabilität ermöglicht zudem vielfältige Anwendungen in der Synthese von Glykokonjugaten.

489-52-1 structure
Produktname:2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE
2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE
- 2-ACETAMIDO-2-DEOXY-3-O-(B-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE
- (4-chloro-2,3-dihydro-2-oxo-1,3-benzothiazol-3-yl)acetic acid
- (4-chloro-2-oxo-benzothiazol-3-yl)-acetic acid
- 4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid
- ben-30
- benopan
- benzar
- eunasin
- ex10781
- galipan
- galtak
- Galtalc 50SC
- leymin
- rd7693
- tillox
- 2-(Acetylamino)-2-deoxy-3-O-
- betaGal1->3DGlcNAc
- Galbeta1-3GlcNAc
- Galbeta1,3GlcNAc
- CHEMBL4862340
- beta-D-Galactosyl-(1-3)-N-acetylgalactosamine; Gal1-beta-3GalNAc; O-beta-D-Galactopyranosyl-(1-3)-N-acetylgalactosamine;
- 2-Acetamido-2-deoxy-3-O-( beta -D-galactopyranosyl)-D-glucopyranose
- Q27103272
- N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- beta-D-Gal-(1->3)-D-GlcNAc
- Gal(b1-3)GlcNAc
- Gal.beta.1-3GlcNAc
- Lacto-N-biose
- beta-D-galactsyl-(1->3)-N-acetyl-D-glucosamine
- 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-D-glucopyranose
- O_FULL_11000000000000_GS_717_c7
- beta-D-Gal-1-3-D-GlcNAc
- N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide
- Lewis C;O-beta-D-Galactopyranosyl-(1-3)-N-acetylglucosamine
- beta-D-Galp-(1->3)-D-GlcpNAc
- A-D-galactopyranosyl-D-glucopyranose
- BDBM50572949
- beta-D-galactosyl-(1->3)-N-acetyl-D-glucosamine
- 489-52-1
- Epitope ID:150899
- 2-Acetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-glucopyranose
- 50787-09-2
- SCHEMBL7720011
- beta-D-Galactopyranosyl-(1->3)-N-acetyl-D-glucosamine
- Blood group Le-c epitope
- D-Galactose, 2-(acetylamino)-2-deoxy-3-O-b-D-galactopyranosyl-
- C06372
- 2-Acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-D-galactose
- CHEBI:27707
-
- MDL: MFCD00036714
- Inchi: InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1
- InChI-Schlüssel: HMQPEDMEOBLSQB-RPHKZZMBSA-N
- Lächelt: CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 383.14276061g/mol
- Monoisotopenmasse: 383.14276061g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 5
- Komplexität: 480
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.2
- Topologische Polaroberfläche: 198Ų
2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286995-0.025g |
Lacto-N-Biose |
489-52-1 | ≥90% | 0.025g |
¥9900.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1188562-0.1g |
Lacto-N-Biose |
489-52-1 | 90% | 0.1g |
$4125 | 2024-07-19 | |
eNovation Chemicals LLC | Y1188562-0.01g |
Lacto-N-Biose |
489-52-1 | 90% | 0.01g |
$575 | 2025-02-25 | |
eNovation Chemicals LLC | Y1188562-0.1g |
Lacto-N-Biose |
489-52-1 | 90% | 0.1g |
$4125 | 2025-02-25 | |
eNovation Chemicals LLC | Y1188562-0.025g |
Lacto-N-Biose |
489-52-1 | 90% | 0.025g |
$1210 | 2025-02-25 | |
eNovation Chemicals LLC | Y1188562-0.01g |
Lacto-N-Biose |
489-52-1 | 90% | 0.01g |
$575 | 2025-02-28 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY286995-0.1g |
Lacto-N-Biose |
489-52-1 | ≥90% | 0.1g |
¥33500.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1188562-0.1g |
Lacto-N-Biose |
489-52-1 | 90% | 0.1g |
$4125 | 2025-02-28 | |
eNovation Chemicals LLC | Y1188562-0.01g |
Lacto-N-Biose |
489-52-1 | 90% | 0.01g |
$575 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581533-10mg |
N-((3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide |
489-52-1 | 98% | 10mg |
¥5580.00 | 2024-05-11 |
2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE Verwandte Literatur
-
1. Studies in oligosaccharide chemistry. Part 8. Synthesis of lacto-N-triose I, a core chain trisaccharide of human blood-group substancesClaudine Augé,Alain Veyrières J. Chem. Soc. Perkin Trans. 1 1977 1343
-
D. J. Bell,L. Crombie,J. K. Grant Annu. Rep. Prog. Chem. 1955 52 285
-
3. Further chemistry of trimethylphosphine complexes of rhodium(I): X-ray crystal structures of dodeca(trimethylphosphine)tetrarhodiumhexamercury, Hg6Rh4(PMe3)12, and trans-chlorobis(trimethylphosphine)(triphenylphosphine)rhodium(I)Richard A. Jones,Fernado Mayor Real,Geoffrey Wilkinson,Anita M. R. Galas,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1981 126
-
Ali H. Abikhodr,Ahmed Ben Faleh,Stephan Warnke,Vasyl Yatsyna,Thomas R. Rizzo Analyst 2023 148 2277
-
5. Hydrogenolysis of alkanes. Part 7.—Hydrogenolysis of propane and of n-butane over Ir/TiO2 and Os/TiO2 catalystsGeoffrey C. Bond,Rosiyah Yahya J. Chem. Soc. Faraday Trans. 1991 87 775
489-52-1 (2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE) Verwandte Produkte
- 120864-60-0(D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 941240-71-7(N-benzyl-4-4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl-N-methylbenzene-1-sulfonamide)
- 2877722-18-2(3-[(4-Fluorophenyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione)
- 919347-16-3(4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine)
- 1217100-00-9(N-cyclopropylpiperidin-4-amine dihydrochloride)
- 2228596-10-7(tert-butyl N-2-amino-1-(1,2,3-thiadiazol-4-yl)ethylcarbamate)
- 1261761-38-9(3-(5'-(Difluoromethyl)-2'-iodophenyl)propionic acid)
- 1975006-01-9(1-[2-Methyl-4-(trifluoromethyl)phenyl]cyclohexan-1-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:489-52-1)2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-D-GLUCOPYRANOSE

Reinheit:99%/99%/99%
Menge:0.01g/0.025g/0.1g
Preis ($):583.0/1241.0/4200.0